molecular formula C22H29NO7 B12340354 beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl CAS No. 19153-89-0

beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl

Cat. No.: B12340354
CAS No.: 19153-89-0
M. Wt: 419.5 g/mol
InChI Key: QYVMECDBFFRIEZ-QKYLGGQLSA-N
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Description

beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl: is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of pain management and opioid receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl typically involves multi-step organic reactions. The process often starts with the preparation of the morphinan core, followed by the introduction of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions may require controlled temperatures and pressures to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical synthesis in specialized reactors. The process is optimized for high yield and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the morphinan core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is studied for its unique structural properties and reactivity. It serves as a model compound for understanding morphinan derivatives’ behavior in various chemical reactions.

Biology

Biologically, this compound is of interest due to its potential interactions with opioid receptors. It is used in research to study pain mechanisms and develop new analgesics.

Medicine

In medicine, derivatives of morphinan compounds are explored for their therapeutic potential in pain management, addiction treatment, and other neurological conditions.

Industry

Industrially, the compound may be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain signals and producing analgesic effects. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar morphinan core structure.

    Codeine: Another opioid with structural similarities, used for its analgesic and antitussive properties.

    Naloxone: An opioid antagonist with a morphinan structure, used to reverse opioid overdose.

Uniqueness

beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is unique due to the presence of the glucopyranosiduronic acid moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural feature can affect the compound’s solubility, bioavailability, and interaction with biological targets.

Properties

CAS No.

19153-89-0

Molecular Formula

C22H29NO7

Molecular Weight

419.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO7/c24-16-17(25)19(20(27)28)30-21(18(16)26)29-12-5-4-11-9-15-13-3-1-2-6-22(13,7-8-23-15)14(11)10-12/h4-5,10,13,15-19,21,23-26H,1-3,6-9H2,(H,27,28)/t13-,15+,16+,17+,18-,19+,21-,22+/m1/s1

InChI Key

QYVMECDBFFRIEZ-QKYLGGQLSA-N

Isomeric SMILES

C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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